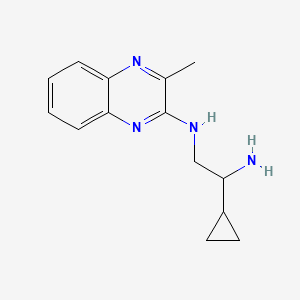![molecular formula C12H12N2O5S2 B7577306 2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid, commonly known as TTA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, ranging from medicine to agriculture. TTA is a sulfonamide-based compound that has been found to exhibit potent biological activity, making it an attractive molecule for research and development.
作用機序
The mechanism of action of TTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. TTA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TTA has also been shown to inhibit the activity of the protein histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
TTA has been found to exhibit a range of biochemical and physiological effects, depending on the context in which it is used. In animal studies, TTA has been shown to reduce inflammation and tumor growth, suggesting that it may have potential therapeutic applications. In plant studies, TTA has been shown to enhance root growth and increase crop yield, suggesting that it may have potential applications in sustainable agriculture.
実験室実験の利点と制限
One advantage of TTA is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of TTA is its potential toxicity, which may limit its use in certain experimental contexts. Additionally, TTA may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on TTA. One direction is the development of new drugs based on the structure of TTA, which may have improved therapeutic properties. Another direction is the investigation of the molecular mechanisms underlying the biological activity of TTA, which may provide insights into new targets for drug development. Additionally, further research is needed to fully understand the potential applications of TTA in agriculture and biotechnology.
合成法
TTA can be synthesized using a variety of methods, including the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetic acid in the presence of a base. Another method involves the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base. Both methods result in the formation of TTA, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
TTA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, TTA has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, TTA has been shown to enhance plant growth and increase crop yield, making it a potential tool for sustainable agriculture. In biotechnology, TTA has been used as a tool for gene expression regulation and as a chemical inducer of dimerization.
特性
IUPAC Name |
2-[4-(1,3-thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c15-12(16)6-19-10-1-3-11(4-2-10)21(17,18)14-5-9-7-20-8-13-9/h1-4,7-8,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONCDQNZMQNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7577236.png)
![4,6-Dimethyl-2-[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7577241.png)
![3-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577245.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)
![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)

![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


